molecular formula C20H27ClN2O3S B12476812 4-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(piperidin-1-ylsulfonyl)benzamide

4-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(piperidin-1-ylsulfonyl)benzamide

Cat. No.: B12476812
M. Wt: 411.0 g/mol
InChI Key: BUXHNSJEPJIJAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(piperidin-1-ylsulfonyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloro-substituted benzamide core, a cyclohexenyl group, and a piperidinylsulfonyl moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(piperidin-1-ylsulfonyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Benzamide Core: The initial step involves the chlorination of a benzamide derivative to introduce the chloro substituent.

    Introduction of the Cyclohexenyl Group: The next step involves the alkylation of the benzamide core with a cyclohexenyl ethyl halide under basic conditions.

    Sulfonylation with Piperidine: The final step involves the sulfonylation of the intermediate product with piperidine sulfonyl chloride in the presence of a base to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(piperidin-1-ylsulfonyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

4-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(piperidin-1-ylsulfonyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(piperidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]benzenesulfonamide
  • 4-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]benzamide

Uniqueness

4-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(piperidin-1-ylsulfonyl)benzamide is unique due to the presence of the piperidinylsulfonyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific research applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C20H27ClN2O3S

Molecular Weight

411.0 g/mol

IUPAC Name

4-chloro-N-[2-(cyclohexen-1-yl)ethyl]-3-piperidin-1-ylsulfonylbenzamide

InChI

InChI=1S/C20H27ClN2O3S/c21-18-10-9-17(20(24)22-12-11-16-7-3-1-4-8-16)15-19(18)27(25,26)23-13-5-2-6-14-23/h7,9-10,15H,1-6,8,11-14H2,(H,22,24)

InChI Key

BUXHNSJEPJIJAM-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NCCC3=CCCCC3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.